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molecular formula C17H18O4 B8707046 1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 186542-63-2

1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No. B8707046
M. Wt: 286.32 g/mol
InChI Key: WCTACBGBGLJCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101804B2

Procedure details

26.7 g of boric acid (0.43 mol) and 74.4 g of crude methyl 3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-oxopropionate (0.216 mol) prepared according to Example 1 are introduced into a round-bottomed flask equipped with a distillation head. Heating is carried out, the temperature being brought gradually to 100° C. for 1 h, 120° C. for 1 h, 140° C. for 1 h and then 160° C. for 4 h while distilling off light products. The mixture is cooled to 80° C., 250 ml of water and then 200 ml of toluene are added, the mixture is kept stirred at 60° C. for 1 h, separation by settling is then carried out and the toluene phase is recovered, washed with 100 ml of a saturated aqueous sodium bicarbonate solution and concentrated on a rotary evaporator. The crude oily product obtained is taken up in 200 ml of MTBE to precipitate the product, which is filtered off and dried. Thus, after drying, 33.6 g of 1-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone are obtained in the form of a cream-white solid, i.e. a yield of 54.4% with respect to the crude starting β-ketoester. M.p.: 93-4° C.
Quantity
26.7 g
Type
reactant
Reaction Step One
Name
methyl 3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-oxopropionate
Quantity
74.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(O)(O)O.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:15](=[O:29])[CH:16]([C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)C(OC)=O)[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1>CC(OC)(C)C>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([C:15](=[O:29])[CH2:16][C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
B(O)(O)O
Name
methyl 3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-oxopropionate
Quantity
74.4 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C(C(C(=O)OC)C1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is kept stirred at 60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped with a distillation head
TEMPERATURE
Type
TEMPERATURE
Details
Heating
DISTILLATION
Type
DISTILLATION
Details
160° C. for 4 h while distilling off light products
Duration
4 h
ADDITION
Type
ADDITION
Details
250 ml of water and then 200 ml of toluene are added
CUSTOM
Type
CUSTOM
Details
separation
CUSTOM
Type
CUSTOM
Details
the toluene phase is recovered
WASH
Type
WASH
Details
washed with 100 ml of a saturated aqueous sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude oily product obtained
CUSTOM
Type
CUSTOM
Details
to precipitate the product, which
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Thus, after drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)C(CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.6 g
YIELD: PERCENTYIELD 54.4%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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